Crystal structure and molecular packing of 2-Methoxy-9-phenoxyacridine
Crystal structure and molecular packing of 2-Methoxy-9-phenoxyacridine
An In-Depth Guide to the Crystal Structure and Molecular Packing of 2-Methoxy-9-phenoxyacridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the synthesis, molecular geometry, and supramolecular architecture of 2-Methoxy-9-phenoxyacridine. Authored from the perspective of a Senior Application Scientist, this document synthesizes crystallographic data with practical insights into the experimental rationale and the implications of the structural findings.
Introduction: The Significance of the Acridine Scaffold
Acridine derivatives are a well-established class of heterocyclic compounds recognized for their diverse biological activities, including anticancer, antimalarial, and antibacterial properties[1]. Their planar structure allows them to intercalate with DNA, a mechanism central to their therapeutic action[2]. The compound 2-Methoxy-9-phenoxyacridine (C₂₀H₁₅NO₂) serves as a crucial and stable precursor for the synthesis of various 9-substituted acridines, particularly 9-acridinamines, which are of significant medical interest[3][4]. Understanding the precise three-dimensional structure and intermolecular interactions of this precursor is paramount for designing new derivatives with tailored physicochemical properties and enhanced biological efficacy. This guide elucidates the detailed crystal and molecular structure of 2-Methoxy-9-phenoxyacridine, providing a foundational understanding for future drug design and development efforts.
Experimental Workflow: From Synthesis to Single Crystal
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The described protocol is a self-validating system, where the successful crystallization and subsequent high-resolution diffraction data confirm the purity and identity of the synthesized compound.
Synthesis Protocol
The synthesis of 2-Methoxy-9-phenoxyacridine is a multi-step process that begins with the preparation of an intermediate, 2-methoxy-9-chloroacridine. This approach is standard for producing 9-phenoxyacridines, leveraging the reactivity of the 9-chloro position for nucleophilic substitution[2][3].
Step 1: Synthesis of 2-Methoxy-9-chloroacridine
-
Cyclization: 2-[(2-methoxyphenyl)amino]benzoic acid is heated with a sevenfold molar excess of phosphorus oxychloride (POCl₃) at 400 K for 3 hours. POCl₃ acts as both a dehydrating agent and a chloride source to facilitate the intramolecular cyclization and form the chloroacridine derivative[3][4].
-
Work-up: Excess POCl₃ is removed under reduced pressure. The resulting residue is dispersed in chloroform (CHCl₃) and neutralized with a mixture of ice and aqueous ammonia. The solid product is then collected by filtration and dried[3][4].
-
Purification: The crude 2-methoxy-9-chloroacridine is purified by column chromatography using neutral alumina (Al₂O₃) with a 1:1 (v/v) mixture of chloroform and toluene as the eluent[3][4].
Step 2: Synthesis of 2-Methoxy-9-phenoxyacridine
-
Nucleophilic Substitution: The purified 2-methoxy-9-chloroacridine is added to a solution of sodium hydroxide (NaOH) in a sevenfold molar excess of phenol at 373 K with continuous stirring. The phenoxide ion, generated in situ, acts as the nucleophile, displacing the chloride at the 9-position of the acridine core[2][3].
-
Reaction Quenching & Precipitation: The reaction mixture is maintained at 373 K for 1.5 hours. It is then poured into a 2M aqueous NaOH solution and left overnight at room temperature to ensure complete precipitation of the product[3][4].
-
Isolation: The precipitate is collected by filtration, washed thoroughly with water to remove residual phenol and salts, and dried[3][4].
Crystallization
The choice of solvent is critical for growing high-quality single crystals. The solvent should provide moderate solubility for the compound and evaporate slowly to allow for ordered molecular assembly.
-
Methodology: Light-brown, X-ray diffraction-quality crystals of 2-Methoxy-9-phenoxyacridine were successfully grown from an absolute ethanol solution. The melting point of the resulting crystals is 415-417 K[3][4].
The experimental workflow is summarized in the diagram below.
Caption: Synthesis and crystallization workflow for 2-Methoxy-9-phenoxyacridine.
Molecular Structure and Conformation
The molecular structure reveals a distinct spatial arrangement of its three main components: the acridine core, the methoxy group, and the phenoxy group. This conformation is crucial for determining how the molecule packs in the solid state.
Caption: Molecular structure of 2-Methoxy-9-phenoxyacridine.
A key finding from the X-ray diffraction analysis is the non-planar overall geometry of the molecule. The relationship between the substituents and the central acridine ring system is defined by specific dihedral angles:
-
Methoxy Group: The methoxy group is nearly coplanar with the acridine ring system, with a small dihedral angle of 4.5(1)°[3][4][5]. This planarity suggests a degree of electronic conjugation between the oxygen's lone pair and the aromatic system.
-
Phenoxy Group: In stark contrast, the phenoxy group is oriented almost perpendicularly to the acridine moiety, exhibiting a dihedral angle of 85.0(1)°[3][4][5]. This orthogonal arrangement minimizes steric hindrance and dictates the directionality of potential intermolecular interactions.
Crystallographic Data
The compound crystallizes in the orthorhombic system. The precise dimensions of the unit cell and other crystallographic parameters, determined at 295 K, are summarized in the table below. This data is fundamental for the absolute characterization of the solid-state form.
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₁₅NO₂ | [2][3] |
| Formula Weight (Mr) | 301.33 | [3] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pbca | [3] |
| a (Å) | 8.3042 (2) | [3] |
| b (Å) | 15.5101 (4) | [3] |
| c (Å) | 24.0192 (6) | [3] |
| Volume (ų) | 3093.65 (13) | [3] |
| Z (molecules/unit cell) | 8 | [3] |
| Radiation | Mo Kα | [3] |
| Temperature (K) | 295 | [3] |
Molecular Packing and Supramolecular Architecture
The arrangement of molecules within the crystal lattice is governed by a network of specific, non-covalent interactions. In the case of 2-Methoxy-9-phenoxyacridine, the molecules organize into a hydrogen-bonded, dimeric structure that is further stabilized by π-interactions.
The Inversion Dimer Motif
The primary structural motif is an inversion dimer . In this arrangement, two molecules are oriented in an inverse, head-to-tail fashion. This dimer is held together by two key interactions:
-
C–H···N Hydrogen Bonds: A specific aromatic carbon-hydrogen bond on one molecule acts as a hydrogen bond donor to the nitrogen atom of the acridine ring on the adjacent, inversely oriented molecule[3][4][5]. This interaction is a defining feature of the packing.
-
π–π Interactions: The planar acridine cores of the two molecules in the dimer engage in π–π stacking interactions, further stabilizing the dimeric unit[3][4][5].
Linking of Dimers
These fundamental dimeric units are then linked into a three-dimensional network through additional, weaker interactions:
-
C–H···π Interactions: Hydrogen atoms from both the aromatic and aliphatic (methoxy) parts of the molecule interact with the electron-rich π-systems of the acridine and phenoxy rings of neighboring molecules. These C–H···π interactions connect the dimers in the crystal lattice[3][4][5].
The interplay of these interactions dictates the overall crystal packing, where the mean planes of adjacent acridine moieties are either parallel (within the dimer) or inclined at angles of 14.3(1)°, 65.4(1)°, and 67.3(1)°[3][4][5].
Caption: Hierarchical organization of molecular packing in the crystal lattice.
Implications for Drug Development
The detailed structural knowledge of 2-Methoxy-9-phenoxyacridine provides critical insights for medicinal chemists and drug development professionals:
-
Predicting Physicochemical Properties: The strong intermolecular interactions, particularly the hydrogen bonding and π-stacking, contribute to the compound's high melting point and stability[3]. This information is vital for predicting solubility, dissolution rate, and solid-state stability of new derivatives.
-
Structure-Based Drug Design: The perpendicular orientation of the phenoxy group at the 9-position is a key structural feature. Modifying this group can introduce new functionalities and interaction points without disrupting the core acridine structure essential for DNA intercalation. This allows for the rational design of derivatives with altered binding affinities or pharmacokinetic profiles.
-
Polymorphism Screening: Understanding the stable crystalline form and the interactions that drive its formation is the first step in comprehensive polymorphism screening, a critical activity in drug development to ensure batch-to-batch consistency and regulatory compliance.
Conclusion
The crystal structure of 2-Methoxy-9-phenoxyacridine is characterized by a distinct molecular conformation where the methoxy group is coplanar and the phenoxy group is perpendicular to the acridine core. The solid-state packing is dominated by the formation of inversion dimers stabilized by C–H···N hydrogen bonds and π–π stacking. These dimers are further interconnected by C–H···π interactions to form a stable three-dimensional lattice. This detailed structural elucidation provides an authoritative foundation for understanding the solid-state behavior of this important synthetic precursor and serves as an invaluable tool for the rational design of novel acridine-based therapeutic agents.
References
-
Sikorski, A., Ebead, Y., Krzymiński, K., & Błażejowski, J. (2010). 2-Methoxy-9-phenoxyacridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o828-o829. [Link]
-
Sikorski, A., Ebead, Y., Krzymiński, K., & Błażejowski, J. (2010). 2-Methoxy-9-phenoxyacridine. IUCr Journals. [Link]
-
Sikorski, A., Ebead, Y., Krzymiński, K., & Błażejowski, J. (2010). 2-Meth-oxy-9-phenoxy-acridine. PubMed. [Link]
-
Kumar, R., Kumar, P., & Prasad, D. N. (2013). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry, 10, S1627-S1631. [Link]
-
Molbase. (n.d.). 2-methoxy-9-methylacridine. Molbase. [Link]
-
Kumar, R., Kumar, P., & Prasad, D. N. (2016). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. ResearchGate. [Link]
-
Chen, Y. L., Lu, C. M., & Tzeng, C. C. (2002). Synthesis and Antiinflammatory Evaluation of 9-Anilinoacridine and 9-Phenoxyacridine Derivatives. Journal of Medicinal Chemistry, 45(19), 4230-4239. [Link]
-
Adhikari, D. B., Sridhar, M. A., Prasad, J. S., & Avadhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 4948-4956. [Link]
-
Cholody, W. M., Martelli, S., & Konopa, J. (1990). 9-acridinyl and 2-methoxy-6-chloro-9-acridinyl derivatives of aliphatic di-, tri-, and tetraamines. Chemistry, cytostatic activity, and schistosomicidal activity. Journal of Medicinal Chemistry, 33(1), 49-52. [Link]
-
Zolotarev, P. N., & Stash, A. I. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 466. [Link]
-
Santhakumar, V. (2023). 2-Methoxy Pyridine. ResearchGate. [Link]
-
Harding, M. M., & Weaver, G. W. (1998). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Journal of Chemical Research, Synopses, (2), 104-105. [Link]
-
Santhakumar, V. (2023). 2-Methoxy Pyridine. SciSpace. [Link]
-
Zolotarev, P. N., & Stash, A. I. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Effect of Strong Intermolecular Interaction in 2D Inorganic Molecular Crystals. MOMAP. [Link]
-
Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
-
Wang, Z., et al. (2026). Configuration–packing synergy enabling integrated crystalline-state RTP and amorphous-state TADF. Beilstein Journal of Organic Chemistry, 22, 1-10. [Link]
-
de Oliveira, R. B., et al. (2022). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Frontiers in Pharmacology, 13, 989390. [Link]
-
Atwell, G. J., & Denny, W. A. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents. Molecules, 6(11), 893-903. [Link]
Sources
- 1. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 2. evitachem.com [evitachem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 2-Meth-oxy-9-phenoxy-acridine - PubMed [pubmed.ncbi.nlm.nih.gov]
